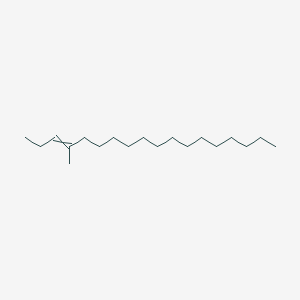![molecular formula C19H31BrO3 B14251581 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol CAS No. 207734-58-5](/img/structure/B14251581.png)
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C19H31BrO3 It is characterized by the presence of a bromine atom, a nonylphenoxy group, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol typically involves the reaction of 2-bromoethanol with 4-nonylphenol in the presence of a base, followed by further reaction with ethylene oxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually employed.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or other substituted ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of simpler ethers or alcohols.
Applications De Recherche Scientifique
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol involves its interaction with molecular targets through its bromine and phenoxy groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The nonylphenoxy group interacts with hydrophobic regions of target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-(2-Aminoethoxy)ethoxy)ethanol
- Ethanol, 2-(2-ethoxyethoxy)-
Uniqueness
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol is unique due to its combination of a bromine atom, a long nonyl chain, and an ethan-1-ol moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
207734-58-5 |
|---|---|
Formule moléculaire |
C19H31BrO3 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[2-(2-bromo-4-nonylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H31BrO3/c1-2-3-4-5-6-7-8-9-17-10-11-19(18(20)16-17)23-15-14-22-13-12-21/h10-11,16,21H,2-9,12-15H2,1H3 |
Clé InChI |
FIKPMYCLQZWOEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


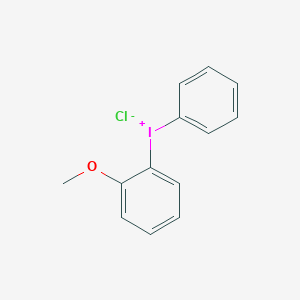

![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
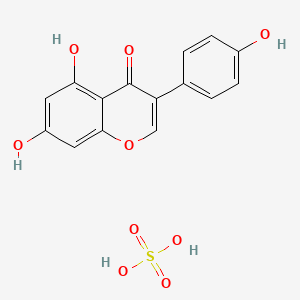
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
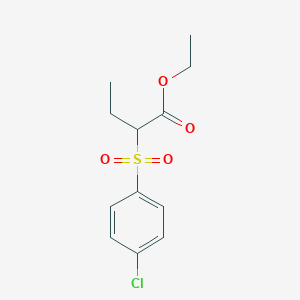
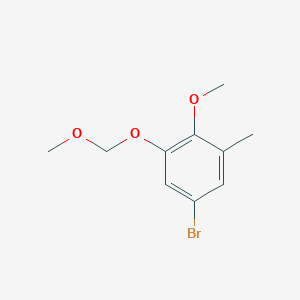
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
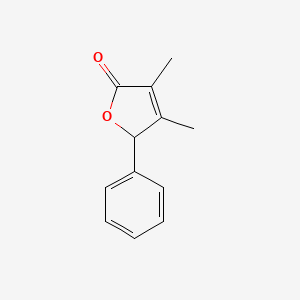
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
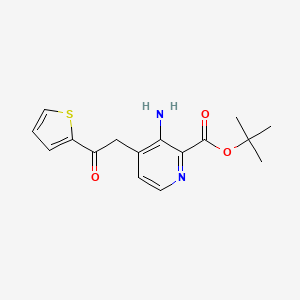
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
